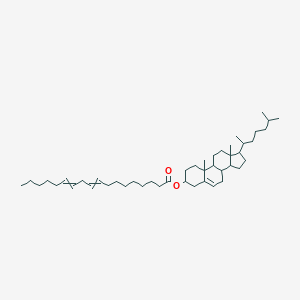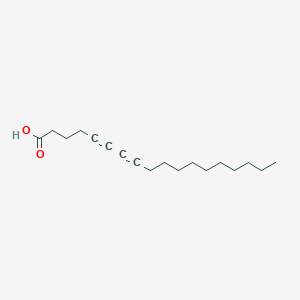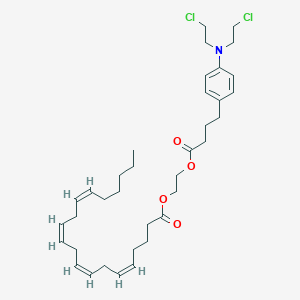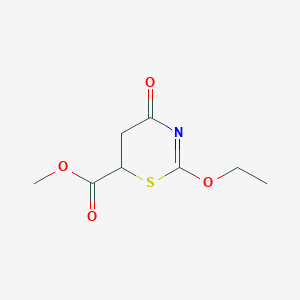
1-(Benzyloxy)-3-ethynylbenzene
Overview
Description
1-(Benzyloxy)-3-ethynylbenzene, also known as BOB, is a synthetic compound that has been used for a variety of purposes in scientific research. BOB is a derivative of benzene, which is a hydrocarbon that is composed of a ring of six carbon atoms with one hydrogen atom attached to each carbon. BOB is an aromatic compound, meaning it contains a benzene ring and has a characteristic sweet odor. BOB is a versatile compound that can be used as a starting material for synthesizing a wide range of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, BOB can be used as a reagent in chemical reactions, as a catalyst in organic synthesis, and as a probe in biological experiments.
Scientific Research Applications
Photooxidation of Sulfoxides
1-(Benzyloxy)-3-ethynylbenzene, as a derivative of ethynylbenzene, has been explored in the microwave-assisted photooxidation of sulfoxides. Ethynylbenzene serves as an efficient photosensitizer, demonstrating higher efficacy under microwave irradiation than under conventional thermal heating. This indicates its potential in enhancing photochemical reactions due to its unique properties (Matsukawa et al., 2021).
Synthesis of Benzofuran Derivatives
Ethynylbenzene derivatives have been utilized in the palladium-catalyzed tandem cyclization process. This method is instrumental in synthesizing structurally diverse benzofuran derivatives, indicating the potential of this compound in synthesizing complex organic compounds (Hu et al., 2018).
Pyrolysis and Hydrocarbon Conversion
The pyrolysis of ethynylbenzene, a related compound, has been extensively studied. This research provides insights into the thermal conversion of hydrocarbons and the formation of complex organic molecules, which could be relevant for understanding the behavior of this compound under similar conditions (Hofmann et al., 1995).
Porous Materials and Chemical Functionality
Studies on 1,3,5-tris(4-ethynylbenzonitrile)benzene, a structurally similar compound, revealed the formation of porous structures with potential applications in material science. Modifications of such structures lead to varied chemical functionalities, suggesting the potential of this compound in material design (Kiang et al., 1999).
Crystal Engineering and Hydrogen Bonding
The crystal structures of para-substituted ethynylbenzene derivatives, closely related to this compound, have been analyzed. These studies highlight the role of intermolecular hydrogen bonding in molecular packing, which could be relevant for understanding the structural and chemical properties of this compound (Dai et al., 2004).
Catalytic Cycloisomerization
Ethynylbenzene derivatives are key in the platinum and ruthenium chloride-catalyzed cycloisomerization, leading to the formation of substituted indenes. This highlights the role of such compounds in facilitating important chemical transformations (Tobisu et al., 2009).
Mechanism of Action
Target of Action
1-(Benzyloxy)-3-ethynylbenzene is a complex organic compound that has been studied in the context of various chemical reactionsCompounds with similar structures have been used in suzuki–miyaura coupling reactions . This reaction involves the cross-coupling of organoboron compounds with organic halides or triflates using a palladium catalyst .
Mode of Action
In the context of suzuki–miyaura coupling, the compound could potentially act as a nucleophile, reacting with an electrophilic organic group . This reaction results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura coupling suggests it could be involved in the synthesis of various organic compounds . This reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules.
Result of Action
Its potential role in suzuki–miyaura coupling suggests it could contribute to the synthesis of various organic compounds . This could have wide-ranging effects at the molecular and cellular level, depending on the specific compounds synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling can be affected by the presence of a base, the choice of solvent, and the temperature . These factors can influence the yield and selectivity of the reaction, thereby affecting the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1-ethynyl-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOZVDJTLDNZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598690 | |
| Record name | 1-(Benzyloxy)-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128133-59-5 | |
| Record name | 1-(Benzyloxy)-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)









